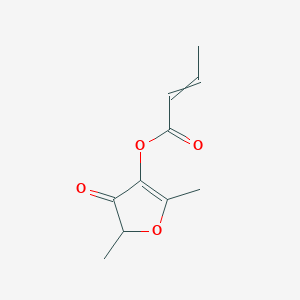
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate is a chemical compound belonging to the furanone family This compound is characterized by its furan ring structure, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate typically involves the reaction of 2,5-dimethylfuran with appropriate reagents under controlled conditions. One common method includes the use of acetyl chloride and a base such as piperidine to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like piperidine . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include alcohol derivatives, substituted furanones, and various oxidized products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of flavoring agents and fragrances due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate: This compound shares a similar furanone structure but with an acetate group instead of a but-2-enoate group.
4-Hydroxy-2,5-dimethylfuran-3(2H)-one:
Uniqueness
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
114069-59-9 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(2,5-dimethyl-4-oxofuran-3-yl) but-2-enoate |
InChI |
InChI=1S/C10H12O4/c1-4-5-8(11)14-10-7(3)13-6(2)9(10)12/h4-6H,1-3H3 |
InChI Key |
YVFQXCOIOUFHMB-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)OC1=C(OC(C1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Bis(trimethylgermyl)methylene]bis(trimethylsilane)](/img/structure/B14299247.png)
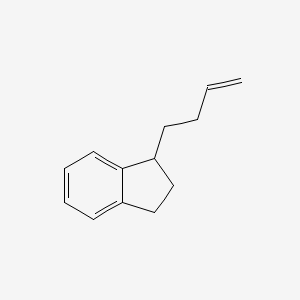
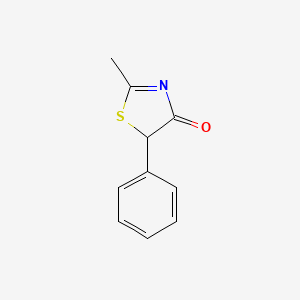
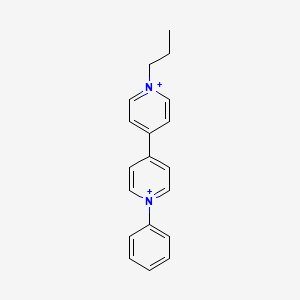
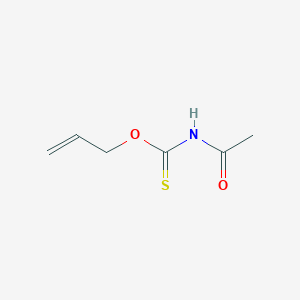
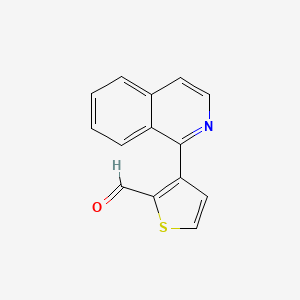
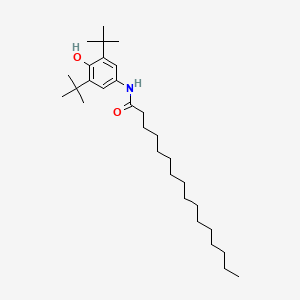
![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)
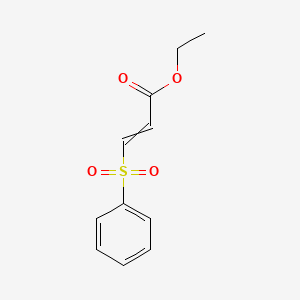
![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)
![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)
![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)

